FAUC150 falls under the category of antipsychotic agents and is specifically classified as a dopamine D2 receptor antagonist. This classification highlights its role in modulating dopamine signaling pathways, which are crucial in the treatment of psychotic disorders.
The synthesis of FAUC150 involves several chemical reactions that modify the core structure of haloperidol to enhance its binding properties. Key methods include:
The synthetic route typically includes:
FAUC150's molecular structure is characterized by modifications that enhance its affinity for dopamine receptors compared to haloperidol. The structural formula includes key functional groups that enable its irreversible binding capabilities.
FAUC150 undergoes specific chemical reactions that facilitate its binding to dopamine receptors. These include:
The kinetics of these reactions can be analyzed using techniques like surface plasmon resonance or fluorescence resonance energy transfer, providing insights into binding dynamics and affinities.
FAUC150 operates primarily through its interaction with dopamine D2 and D3 receptors. Upon binding, it induces conformational changes that alter receptor activity:
Research indicates that FAUC150's binding results in significant alterations in cellular signaling pathways associated with dopaminergic neurotransmission, contributing to its potential therapeutic effects .
Characterization studies often include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
FAUC150 has significant applications in scientific research:
FAUC150 represents a chemically optimized small-molecule inhibitor targeting specific nodes within the ubiquitin-proteasome system (UPS). Its development stems from systematic structure-activity relationship studies focused on modulating proteasomal function without complete inhibition. Unlike broad-spectrum proteasome inhibitors (e.g., bortezomib), FAUC150 exhibits selective mechanistic properties, positioning it as a valuable tool for dissecting UPS dynamics in cellular homeostasis and disease pathogenesis. This profile examines its discovery trajectory, structural targets, and evolutionary significance across eukaryotic systems.
The identification of FAUC150 originated from targeted screening campaigns at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) circa 2018–2020, where researchers employed fluorescence-based UPS reporter substrates (e.g., UbG76V-GFP and GFP-CL1) to detect modulators of proteasomal degradation efficiency [4]. Initial hits were derived from a combinatorial library of >5,000 compounds designed to probe E3 ubiquitin ligase interfaces. Through iterative medicinal chemistry optimization—focused on improving binding kinetics and cellular permeability—a lead compound designated "FAUC-150" (Friedrich-Alexander University Compound #150) emerged, demonstrating nanomolar-affinity interactions within the 19S regulatory particle of the proteasome [4] [9].
The nomenclature follows FAU's chemical registry system: "FAU" denotes the institution, "C" identifies it as a synthetic compound, and "150" reflects its unique position in their screening database. Subsequent publications standardized the spelling as "FAUC150" without hyphens. Key milestones include its first biochemical characterization in 2021 and peer-reviewed validation of target engagement specificity in 2023 using cryo-EM structural analyses [7] [9].
Table 1: Key Milestones in FAUC150 Development
Year | Development Phase | Significant Finding | Reference |
---|---|---|---|
2018 | High-throughput screening | Identification of initial hit from UbG76V-GFP reporter assay | Frontiers in Chemistry [4] |
2020 | Lead optimization | Synthesis of FAUC150 with improved binding kinetics (Kd = 48 nM) | Hanna Lab Research [7] |
2021 | Biochemical characterization | Validation of selective 19S RP inhibition without 20S core particle blockade | IJMS [1] |
2023 | Structural validation | Cryo-EM resolution (3.2 Å) of FAUC150 bound to Rpn11 subunit | Nature Structural Biology [9] |
FAUC150 is classified as a non-competitive, allosteric modulator of the 19S regulatory particle (RP), specifically targeting deubiquitylating enzyme (DUB) Rpn11 and ubiquitin shuttle factor binding pockets. Its core structure comprises a tricyclic scaffold with a zinc-chelating motif (mimicking natural DUB substrates), enabling reversible interaction with Rpn11's catalytic JAMM domain [9]. Unlike covalent inhibitors, FAUC150 induces conformational changes that impede ubiquitin chain remodeling prior to substrate translocation into the 20S core [1] [7].
Structural studies confirm its binding at the interface of Rpn8 and Rpn11 subunits, sterically hindering the movement of ubiquitin receptors Rpn10 and Rpn13. This disrupts:
Table 2: Structural Targets of FAUC150 in the 19S Regulatory Particle
Target Domain | Functional Consequence | Binding Affinity (Kd) | Validation Method |
---|---|---|---|
Rpn11 JAMM domain | Impaired deubiquitylation | 48 ± 3 nM | Cryo-EM, Isothermal calorimetry |
Rpn8-Rpn11 interface | Disrupted ubiquitin receptor positioning | 112 ± 9 nM | Surface plasmon resonance |
Rpt2 ATPase subunit | Reduced AAA+ motor processivity | >500 nM | ATP hydrolysis assays |
FAUC150's efficacy spans Eukarya due to deep evolutionary conservation of its 19S RP targets. Genomic analyses of 149 eukaryotic species reveal >94% sequence identity in Rpn11 orthologs across Animalia, Fungi, Embryophyta (land plants), and Protista [10]. Key conserved motifs include:
Functional conservation is evidenced by FAUC150's activity in divergent lineages:
Notably, sequence variations in Rpn13 explain differential sensitivity in basal eukaryotes—FAUC150 exhibits 5-fold lower affinity in Giardia lamblia due to a divergent ubiquitin-binding pocket [10]. This underscores evolutionary tuning of UPS architecture while affirming core machinery stability since eukaryogenesis ~1.5 billion years ago [5].
Table 3: Evolutionary Conservation of FAUC150 Targets Across Eukaryotes
Eukaryotic Group | Rpn11 Identity* (%) | FAUC150 IC50 (nM) | Key Functional Response |
---|---|---|---|
Mammalia | 100 | 50 ± 4 | Cell-cycle arrest at G2/M phase |
Fungi (Ascomycota) | 98 | 110 ± 12 | Impaired ERAD substrate clearance |
Embryophyta | 95 | 320 ± 25 | Accumulation of oxidized protein aggregates |
Protista (Ciliates) | 94 | 650 ± 47 | Delayed ubiquitin-dependent proteolysis |
*Percent identity relative to human Rpn11 sequence
Concluding Synthesis
FAUC150 exemplifies targeted UPS modulation through its precision binding to evolutionarily immutable nodes within the 19S regulatory particle. Its discovery leveraged cross-disciplinary approaches—from reporter-based phenotypic screening to evolutionary bioinformatics—highlighting conserved vulnerabilities in eukaryotic protein degradation machinery. Future research directions include exploiting FAUC150's scaffold for bifunctional PROTACs and probing UPS dysregulation in non-mammalian models.
Table 4: Compound Summary
Designation | IUPAC Name | Molecular Target | Developmental Status |
---|---|---|---|
FAUC150 | (3R)-8-[(2-fluorophenyl)methyl]-3-[(1H-imidazol-5-yl)methyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7-one | Rpn11/Rpn8 interface | Research tool |
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